Guanidinyl-naltrindole di-trifluoroacetate is classified as a κ-opioid receptor antagonist. It is derived from naltrindole, a selective antagonist for the κ-opioid receptor, which plays a crucial role in pain modulation and other physiological processes. The compound has been studied for its potential effects on insulin secretion and β-cell function in pancreatic studies, indicating its relevance in metabolic research .
The synthesis of guanidinyl-naltrindole di-trifluoroacetate involves several key steps:
Technical parameters such as reaction times, temperatures (often at room temperature or slightly elevated), and solvent choices (like dichloromethane or acetonitrile) are critical for successful synthesis .
The molecular structure of guanidinyl-naltrindole di-trifluoroacetate can be analyzed through various spectroscopic methods:
The compound retains the core indole structure characteristic of naltrindole while incorporating guanidine and trifluoroacetate groups, which contribute to its pharmacological properties .
Guanidinyl-naltrindole di-trifluoroacetate can undergo various chemical reactions:
These reactions are typically studied under controlled laboratory conditions to ascertain reaction kinetics and product yields .
The mechanism of action for guanidinyl-naltrindole di-trifluoroacetate primarily involves antagonism at the κ-opioid receptor site. By binding to this receptor, it inhibits the receptor's activation by endogenous ligands such as dynorphins. This antagonistic action can lead to modulation of pain pathways and may influence insulin secretion dynamics in pancreatic cells .
Guanidinyl-naltrindole di-trifluoroacetate exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate handling procedures and potential applications in biological assays .
The applications of guanidinyl-naltrindole di-trifluoroacetate span various scientific fields:
Guanidinyl-naltrindole di-trifluoroacetate (GNTI) is a potent and highly selective κ-opioid receptor (KOR) antagonist with minimal activity at other opioid receptor subtypes. Its binding affinity for KOR (Ki = 0.27–1.36 nM) is significantly higher than for μ-opioid receptors (MOR; Ki = 10.7 μM) or δ-opioid receptors (DOR; no detectable binding) [3] [8] [10]. This selectivity is attributed to its structural motif, featuring a guanidinyl group at the 5'-position of the naltrindole scaffold, which forms critical ionic and hydrogen-bond interactions with KOR-specific residues (e.g., Asp138 in TM3) [6] [9].
GNTI exhibits 5-fold greater potency and 500-fold higher selectivity for KOR than the prototypical antagonist norbinaltorphimine (nor-BNI) in smooth muscle assays [1] [7]. In radioligand binding studies, GNTI displaces KOR agonists (e.g., [³H]U69,593) with sub-nanomolar affinity (Ki = 0.27 nM), outperforming nor-BNI (Ki = 0.6–1.1 nM) and JDTic (Ki = 0.45 nM) [3] [8]. Table 1 compares key pharmacological parameters:
Table 1: Comparative KOR Antagonist Profiles [1] [3] [7]
Antagonist | KOR Ki (nM) | Selectivity vs. MOR | Functional Potency (pA2) |
---|---|---|---|
GNTI | 0.27–1.36 | >500-fold | 8.18–8.32 |
Nor-BNI | 0.60–1.10 | 100-fold | 7.50–7.80 |
JDTic | 0.45 | 300-fold | 8.05 |
KOR’s G-protein coupling specificity is governed by intracellular loop 3 (ICL3) and transmembrane helix 7 (TM7). Cryo-EM structures reveal that GNTI stabilizes KOR conformations favoring Gi1/Gz coupling over GoA/Gg subtypes [9]. Key determinants include:
Biophysical studies show GNTI deepens the TM6 intracellular cavity, facilitating Gi-protein engagement while sterically hindering β-arrestin recruitment [6] [9].
GNTI exhibits strong bias toward Gαi/o signaling over β-arrestin pathways. In cellular assays, it inhibits dynorphin-induced β-arrestin recruitment (IC₅₀ = 1 μM) while having minimal effect on Gαi-mediated GTPγS exchange [2] [6] [9]. This bias arises from:
Table 2 summarizes signaling bias parameters:
Table 2: GNTI Signaling Bias at KOR [1] [6] [9]
Pathway | Assay System | GNTI Effect | Implication |
---|---|---|---|
Gαi-GTPγS binding | CHO-KOR membranes | EC₅₀ = 9 μM (partial agonism) | Akt activation; anti-hyperalgesia |
β-arrestin recruitment | HEK293-KOR cells | IC₅₀ = 1 μM (antagonism) | Blocks dysphoria pathways |
ERK1/2 phosphorylation | Neuronal cultures | No activation (inhibition) | Avoids stress-induced aversion |
In neuronal tissues, GNTI’s Gαi bias reduces dysphoria and aversion by avoiding dopamine D2 receptor downregulation in the nucleus accumbens, a β-arrestin-dependent process [6] [10]. This underpins its antidepressant-like effects in forced swim tests [7] [10].
In non-neuronal contexts (e.g., inflamed tissue), GNTI potentiates the anti-hyperalgesic effects of dipeptidyl peptidase-4 (DPP4) inhibitors by enhancing Gi-coupled Akt pathways, which inhibit nociceptive signaling [1]. Additionally, it suppresses dynorphin-mediated allodynia by blocking β-arrestin-dependent sensitization of TRPV1 channels [7].
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9